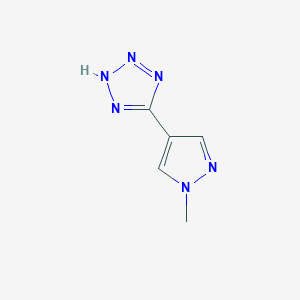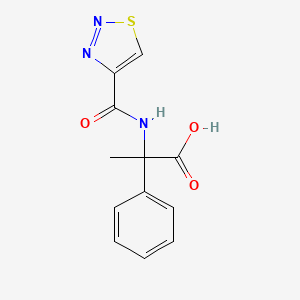
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine, also known as DETA/NO, is a compound that has been widely studied for its potential applications in scientific research. It is a nitric oxide (NO) donor, which means that it releases NO into the body upon administration. NO is an important signaling molecule in the body, and has been implicated in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. In
作用機序
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO releases NO upon administration, which then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that mediates the effects of NO in the body. The effects of NO are diverse and depend on the target tissue and the concentration of NO released. In general, NO leads to vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO are diverse and depend on the concentration of NO released and the target tissue. In general, NO leads to vasodilation, neurotransmission, and immune response. In addition, NO has been implicated in the regulation of cell growth and differentiation, apoptosis, and inflammation. The effects of NO are complex and depend on the context in which it is released.
実験室実験の利点と制限
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable NO donor, which means that it can be stored for long periods of time without significant degradation. In addition, it can be administered to cells or tissues in a controlled manner, allowing for precise manipulation of NO levels. However, one limitation of N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO is that it is a relatively non-specific NO donor, which means that it may activate multiple signaling pathways simultaneously. This can make it difficult to interpret the results of experiments using N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO.
将来の方向性
There are several future directions for research on N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO. One area of interest is the development of more specific NO donors, which would allow for more precise manipulation of NO signaling pathways. In addition, there is interest in the use of NO donors as therapeutic agents in the treatment of a variety of diseases, including hypertension, cancer, and ischemia-reperfusion injury. Finally, there is interest in the development of new methods for the delivery of NO donors to specific tissues or organs, which would allow for more targeted therapies.
合成法
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO can be synthesized using a variety of methods, including the reaction of N-ethyl-1,2,4-thiadiazol-5-amine with dithiooxamide, followed by oxidation with nitric oxide. Other methods include the reaction of N-ethyl-1,2,4-thiadiazol-5-amine with S-nitrosothiols, or the reaction of N-ethyl-1,2,4-thiadiazol-5-amine with NO gas in the presence of a reducing agent. The synthesis of N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO is relatively straightforward, and the compound can be obtained in high purity and yield.
科学的研究の応用
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine/NO has been widely studied for its potential applications in scientific research. It has been used as a tool to investigate the role of NO in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. In addition, it has been used as a therapeutic agent in the treatment of a variety of diseases, including hypertension, cancer, and ischemia-reperfusion injury.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-2-7-10-8(14-11-7)9-6-3-4-15(12,13)5-6/h6H,2-5H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUILDTXAOXDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-3-ethyl-1,2,4-thiadiazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)
![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)
![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)

![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)


